3-bromo-4-chloro-N-methylaniline
Description
3-Bromo-4-chloro-N-methylaniline (C₇H₇BrClN) is a halogenated aromatic amine derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 4-position, and an N-methyl group on the aniline backbone.
Properties
IUPAC Name |
3-bromo-4-chloro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZMGWKZMIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and catalysts (iron, aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-Bromo-4-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-methylaniline involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Substituent Position and Physical Properties
The positions of halogens and alkyl groups significantly influence physical properties. Key examples include:
*Estimated based on trends: Chloro and bromo groups increase melting points compared to non-halogenated analogs.
Key Observations :
- Halogen Effects: Bromine and chlorine increase molecular weight and polarity, raising melting points. For example, 4-bromo-3-methylaniline (mp 81°C) has a higher mp than non-halogenated toluidines.
- N-Methylation: The N-CH₃ group in 3-bromo-N-methylaniline reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to non-methylated analogs .
Crystallographic and Structural Data
- 4-Bromo-2-chloroaniline : Forms planar molecules with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, influencing crystal packing .
Biological Activity
3-Bromo-4-chloro-N-methylaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C8H9BrClN
- Molecular Weight : 234.52 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a bromine atom at the 3-position and a chlorine atom at the 4-position of the aniline ring, along with a methyl group attached to the nitrogen atom, which influences its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that halogenated anilines can exhibit antimicrobial effects, potentially making this compound useful in developing antibacterial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been documented, suggesting potential implications in drug metabolism and toxicity .
- Anticancer Activity : Preliminary studies have suggested that derivatives of halogenated anilines can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination and Chlorination : Starting from N-methylaniline, bromination can be performed using bromine or N-bromosuccinimide (NBS) followed by chlorination using thionyl chloride or similar reagents.
- Suzuki Coupling Reactions : This method involves coupling aryl halides with boronic acids to form biaryl compounds. Variations in conditions can yield different derivatives of N-methylaniline .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated anilines, including this compound. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor. This finding is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-3-chloroaniline | 823-54-1 | 0.92 |
| 4-Bromo-N-methylaniline | 5391-12-0 | 0.89 |
| 2-Bromoaniline | 588-16-9 | 0.88 |
The unique combination of bromine and chlorine substituents on the aromatic ring distinguishes this compound from other similar compounds, influencing its reactivity and biological activity significantly compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
